2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Description
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. The presence of the trifluoromethyl group (-CF3) imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-4-13-5-2-7(8(9,10)11)12-3-6(5)14-4/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRMYISVZPIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-19-1 | |
| Record name | 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts such as iron fluoride can be used to obtain key intermediates for the synthesis of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iron fluoride for vapor-phase reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted imidazo[4,5-c]pyridines .
Scientific Research Applications
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound’s mechanism of action may involve inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-2-carboxaldehyde: Another fluorinated pyridine derivative with similar chemical properties.
3-trifluoromethyl-1,2,4-triazoles: Fluorinated heterocyclic compounds with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
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